molecular formula C15H18N2O3S2 B2949705 (Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate CAS No. 905679-95-0

(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate

Cat. No.: B2949705
CAS No.: 905679-95-0
M. Wt: 338.44
InChI Key: XEJFNPDLJRQCKN-NXVVXOECSA-N
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Description

This compound is a benzothiazole derivative characterized by a (Z)-configured imine group, a 2-methoxyethyl substituent at position 3 of the benzothiazole ring, and a methyl group at position 4. The ethanethioate moiety at the S-position introduces thioester functionality, which may influence reactivity and metabolic stability.

Properties

IUPAC Name

S-[2-[[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-10-4-5-12-13(8-10)22-15(17(12)6-7-20-3)16-14(19)9-21-11(2)18/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJFNPDLJRQCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CSC(=O)C)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O2SC_{15}H_{20}N_2O_2S, with a molecular weight of 304.4 g/mol. The compound features a benzo[d]thiazole core, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Antimicrobial Activity

Research has shown that benzo[d]thiazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds have demonstrated effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for related derivatives have been reported as low as 50 µg/mL for several pathogens, suggesting high efficacy in inhibiting microbial growth .

2. Anticancer Activity

The anticancer potential of benzo[d]thiazole derivatives has been well-documented. In vitro studies have revealed that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cells. For example, one study reported IC50 values ranging from 6.46 to 6.56 µM for specific derivatives against cancer cell lines .

The mechanism by which this compound exerts its effects involves interaction with specific biological targets, potentially modulating pathways related to cell proliferation and apoptosis. The exact molecular targets are still under investigation but may include enzymes or receptors critical for tumor growth and microbial survival.

Data Tables

Biological ActivityCompoundMIC/IC50 ValueCell Line/Pathogen
AntimicrobialDerivative A50 µg/mLVarious bacteria
AnticancerDerivative B6.46 µMMDA-MB-231
AnticancerDerivative C6.56 µMSK-Hep-1

Case Studies

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of several benzo[d]thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound showed significant inhibition at concentrations below 100 µg/mL.
  • Anticancer Research : In another study focusing on anticancer properties, researchers synthesized various benzo[d]thiazole derivatives and tested their effects on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position 3) Substituents (Position 6) Functional Groups Key Properties/Applications
(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate 2-methoxyethyl Methyl Thioester, imine Predicted enhanced solubility due to polar methoxy group; potential metabolic stability
(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate Ethyl Methoxy Thioester, imine Higher lipophilicity (logP ~3.2); used in pesticide intermediates
S-(2-((3-Allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate Allyl Ethoxy Thioester, imine Reactivity due to allyl group; requires strict safety protocols (P210: avoid ignition sources)
Metsulfuron methyl ester N/A N/A Triazine, sulfonylurea Herbicidal activity; inhibits acetolactate synthase in plants

Key Findings:

Methyl at position 6 likely reduces steric hindrance compared to bulkier ethoxy/methoxy groups, possibly favoring interactions with enzyme active sites .

Safety and Handling :

  • Allyl-substituted analogs (e.g., CAS:905681-11-0) require stringent safety measures (e.g., P210: avoid ignition sources) due to flammability risks, whereas the target compound’s methoxyethyl group may mitigate such hazards .

Functional Group Reactivity :

  • The thioester group in all listed compounds is prone to hydrolysis, but the target compound’s methoxyethyl substituent could stabilize the thioester via electron-donating effects, delaying degradation .

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